![molecular formula C17H8Cl2O B13777355 7H-Benz[de]anthracen-7-one, 3,9-dichloro- CAS No. 66104-58-3](/img/structure/B13777355.png)
7H-Benz[de]anthracen-7-one, 3,9-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is a chemical compound with the molecular formula C17H8Cl2O It is a derivative of benzanthrone, a polycyclic aromatic ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 9 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature and pressure control systems. The chlorination reaction is monitored closely to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Benz[de]anthracen-7-one, 3,9-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroanthraquinone derivatives.
Reduction: Formation of 3,9-dichloro-7-hydroxybenzanthrone.
Substitution: Formation of various substituted benzanthrone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7H-Benz[de]anthracen-7-one, 3,9-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7H-Benz[de]anthracen-7-one, 3,9-dichloro- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is the basis for its potential anticancer activity. Additionally, the compound can interact with cellular proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzanthrone: The parent compound of 7H-Benz[de]anthracen-7-one, 3,9-dichloro-.
Dichlorobenzanthrone: Another chlorinated derivative of benzanthrone.
Anthraquinone: A structurally related compound with similar chemical properties.
Uniqueness
7H-Benz[de]anthracen-7-one, 3,9-dichloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66104-58-3 |
|---|---|
Formule moléculaire |
C17H8Cl2O |
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
3,9-dichlorobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H |
Clé InChI |
CWOMZMMYXCMUCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
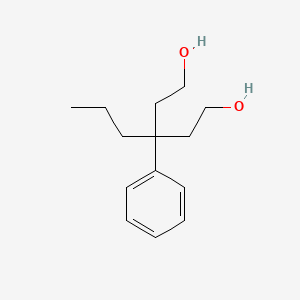
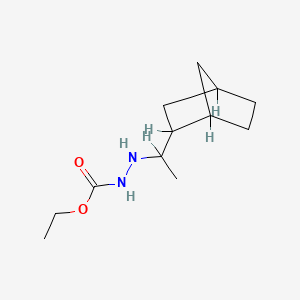


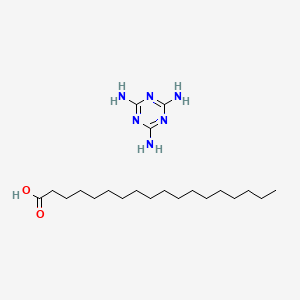

![sodium;chromium(3+);4-hydroxy-6-oxido-5-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B13777330.png)
![N,N-Diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine dimaleate](/img/structure/B13777331.png)
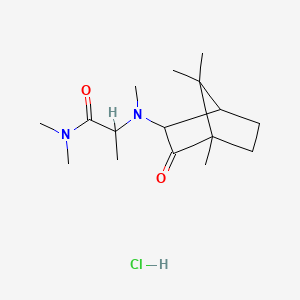
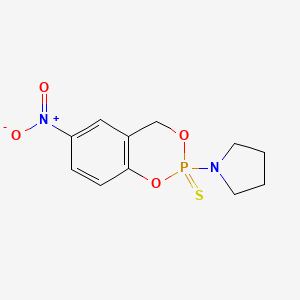
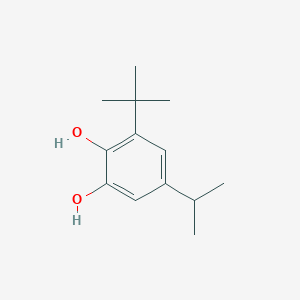
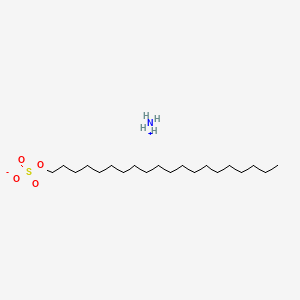
![(4-{(Z)-[4-(4-Methoxybenzoyl)phenyl]-NNO-azoxy}phenyl)(4-methoxyphenyl)methanone](/img/structure/B13777358.png)
